molecular formula C10H15BrN6 B296025 4-(bromomethyl)-6-(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)-1,3,5-triazin-2-amine

4-(bromomethyl)-6-(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)-1,3,5-triazin-2-amine

Cat. No. B296025
M. Wt: 299.17 g/mol
InChI Key: RWPOJZGGDICCEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(bromomethyl)-6-(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)-1,3,5-triazin-2-amine is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of 4-(bromomethyl)-6-(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)-1,3,5-triazin-2-amine is not fully understood. However, it is believed to work by disrupting the DNA synthesis process in cells, leading to cell death. It has also been suggested that this compound may inhibit certain enzymes involved in cell growth and division.
Biochemical and Physiological Effects:
Studies have shown that 4-(bromomethyl)-6-(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)-1,3,5-triazin-2-amine has a range of biochemical and physiological effects. It has been found to exhibit antioxidant activity, which may help protect cells from oxidative stress. Additionally, it has been shown to have anti-inflammatory properties, which may make it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(bromomethyl)-6-(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)-1,3,5-triazin-2-amine in lab experiments is its ability to selectively target certain cells or enzymes. This makes it a useful tool for studying specific biological processes. However, one limitation of this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several potential future directions for research involving 4-(bromomethyl)-6-(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)-1,3,5-triazin-2-amine. One area of interest is the development of new antibiotics based on this compound. Additionally, further investigation into its potential as a cancer treatment is warranted. Finally, more research is needed to fully understand the mechanism of action of this compound and its potential applications in other areas of medicine.

Synthesis Methods

The synthesis of 4-(bromomethyl)-6-(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)-1,3,5-triazin-2-amine involves the reaction of 2-amino-4,6-dichloro-1,3,5-triazine with 3,5,5-trimethyl-4,5-dihydro-1H-pyrazole-1-carboxaldehyde in the presence of sodium hydroxide and bromine. The resulting product is then purified through column chromatography.

Scientific Research Applications

The potential therapeutic applications of 4-(bromomethyl)-6-(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)-1,3,5-triazin-2-amine have been explored in various scientific studies. This compound has been found to exhibit antimicrobial activity against a range of bacteria and fungi, making it a potential candidate for the development of new antibiotics. Additionally, it has shown promising results in the treatment of cancer, as it has been found to inhibit the growth of cancer cells.

properties

Molecular Formula

C10H15BrN6

Molecular Weight

299.17 g/mol

IUPAC Name

4-(bromomethyl)-6-(3,5,5-trimethyl-4H-pyrazol-1-yl)-1,3,5-triazin-2-amine

InChI

InChI=1S/C10H15BrN6/c1-6-4-10(2,3)17(16-6)9-14-7(5-11)13-8(12)15-9/h4-5H2,1-3H3,(H2,12,13,14,15)

InChI Key

RWPOJZGGDICCEL-UHFFFAOYSA-N

SMILES

CC1=NN(C(C1)(C)C)C2=NC(=NC(=N2)CBr)N

Canonical SMILES

CC1=NN(C(C1)(C)C)C2=NC(=NC(=N2)N)CBr

Origin of Product

United States

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